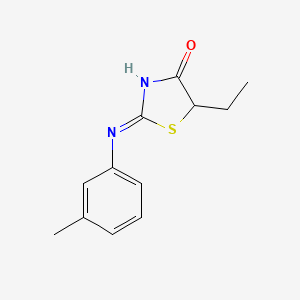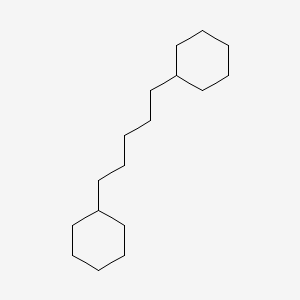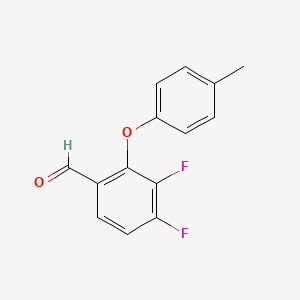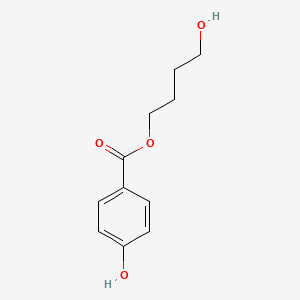
4-Hydroxybutyl 4-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxybutyl 4-hydroxybenzoate is an organic compound that belongs to the class of hydroxybenzoates. It is a derivative of 4-hydroxybenzoic acid, where the hydrogen atom of the hydroxyl group is replaced by a 4-hydroxybutyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxybutyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 4-hydroxybutanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions. The reaction can be represented as follows:
4-Hydroxybenzoic acid+4-HydroxybutanolH2SO44-Hydroxybutyl 4-hydroxybenzoate+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxybutyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Formation of 4-hydroxybutyl 4-hydroxybenzoic acid.
Reduction: Formation of 4-hydroxybutyl 4-hydroxybenzyl alcohol.
Substitution: Formation of nitro, sulfo, or halo derivatives of this compound.
Scientific Research Applications
4-Hydroxybutyl 4-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-Hydroxybutyl 4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, affecting their stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Butyl 4-hydroxybenzoate: Similar structure but with a butyl group instead of a 4-hydroxybutyl group.
Methyl 4-hydroxybenzoate: Contains a methyl group instead of a 4-hydroxybutyl group.
Ethyl 4-hydroxybenzoate: Contains an ethyl group instead of a 4-hydroxybutyl group.
Uniqueness
4-Hydroxybutyl 4-hydroxybenzoate is unique due to the presence of both hydroxyl and ester functional groups, which confer distinct chemical and physical properties
Properties
CAS No. |
62702-46-9 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-hydroxybutyl 4-hydroxybenzoate |
InChI |
InChI=1S/C11H14O4/c12-7-1-2-8-15-11(14)9-3-5-10(13)6-4-9/h3-6,12-13H,1-2,7-8H2 |
InChI Key |
DQMQIROMSIZZGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


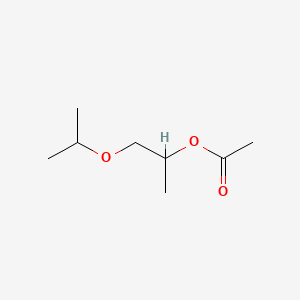

![3-((1H-1,2,4-Triazol-1-yl)methyl)-5-methylbenzo[d]isoxazole](/img/structure/B13958723.png)
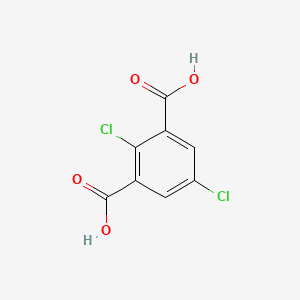
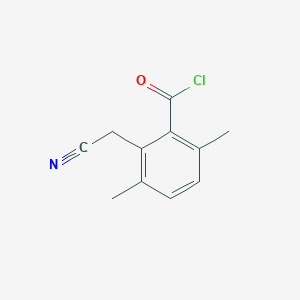
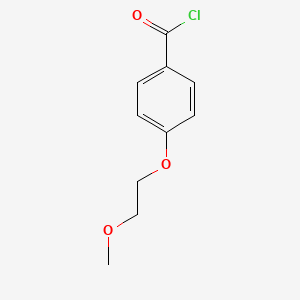

![(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13958765.png)
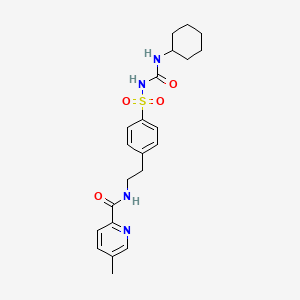
![[2-(Aminocarbonyl)ethyl] methanethiosulfonate](/img/structure/B13958770.png)
